molecular formula C10H7Cl2N3O2 B1429229 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1111881-85-6

1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1429229
M. Wt: 272.08 g/mol
InChI Key: CANORVHFLMHJJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, specific information about the molecular structure of “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is not available .


Chemical Reactions Analysis

The chemical reactions involving “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” are not well-documented .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, and solubility. Unfortunately, specific information about the physical and chemical properties of “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid” is not available .

Scientific Research Applications

Crystallography and Structural Analysis

Research into the crystal structure of related triazole compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic Acid, highlights the importance of these molecules in understanding the physicochemical properties and potential bioactivity of triazole derivatives. These studies provide foundational knowledge for the design of new molecules with enhanced stability and bioactivity (Hu Yong-zhou, 2008).

Synthesis of Peptidomimetics and Biologically Active Compounds

Triazole derivatives, including those similar to 1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, are utilized in the synthesis of peptidomimetics and biologically active compounds. This is achieved through protocols involving ruthenium-catalyzed cycloaddition processes, demonstrating the triazole scaffold's versatility in drug discovery and development (S. Ferrini et al., 2015).

Development of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using triazole derivatives showcases the potential for creating a wide range of materials with significant biological activities. These activities include antimicrobial and anti-inflammatory properties, further underlining the triazole scaffold's utility in medicinal chemistry (H. Mohamed et al., 2020).

Future Directions

Future research could focus on elucidating the synthesis process, molecular structure, mechanism of action, and physical and chemical properties of “1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid”. Additionally, studies could investigate its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-2-1-6(3-8(7)12)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANORVHFLMHJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=N2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

A solution of ethyl 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (Intermediate 10) (1.5 g, 5 mmol) and a 1N NaOH solution (7.5 mL, 1.5 eq) in ethanol (50 mL) was stirred at reflux for 48 hours. The solvent was evaporated and the residue was acidified with a 1N HCl solution (15 mL). The precipitate formed was filtered, washed with water and dried to give the title compound as a white solid (1.25 g, 92%). LC/MS: m/z 272 (M+H)+. Rt: 2.05 min.
Name
ethyl 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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